molecular formula C8H12N2 B8502681 2-(Cyclohex-1-enyl)-2-aminoethanenitrile

2-(Cyclohex-1-enyl)-2-aminoethanenitrile

Cat. No.: B8502681
M. Wt: 136.19 g/mol
InChI Key: XQVHBWIIUKNIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohex-1-enyl)-2-aminoethanenitrile is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-amino-2-(cyclohexen-1-yl)acetonitrile

InChI

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h4,8H,1-3,5,10H2

InChI Key

XQVHBWIIUKNIGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask fitted with a mechanical stirrer, a condenser and a dropping funnel was place potassium cyanide (8.45 g, 0.13 mol) and ammonium chloride (7.65 g, 0.143 mol) in water (40 mL). To this solution was added 25 mL of concentrated ammonia. A solution of cyclohex-1-enecarboxaldehyde (14.3 g, 0.13 mol) in ether (100 mL) was added at room temperature with vigorous stirring. Stirring was continued for 3 days and then the layers were separated and the aqueous layer was extracted with ether (50 mL). The combined ether layers were washed with brine (50 mL) and evaporated under reduced pressure to give 15.5 g of an oil. The oil was dissolved in dichloromethane (100 mL) and extracted with 3 M hydrochloric acid (3×30 mL). The acidic extracts were cooled in an ice bath and basified with 75 mL of concentrated ammonia solution. Extraction with dichloromethane (50 mL) afforded 7.8 g (44%) of the title compound as an oil. NMR (CDCl3) δ 6.0–6.3(s br, 1H), 4.0–4.4(S br, 1H), 2.0–2.4(m, 4H), 1.3–2.0(m, 4H),
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
14.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.